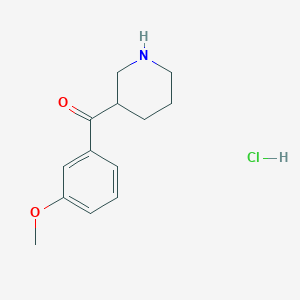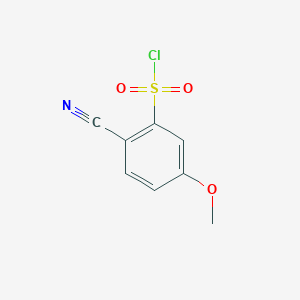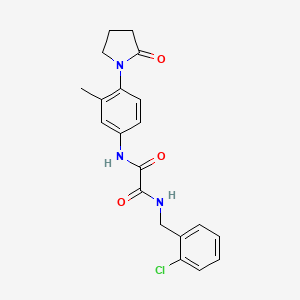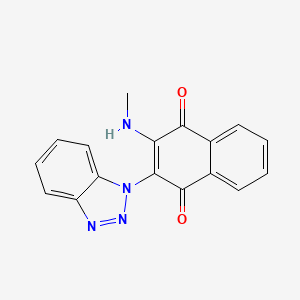![molecular formula C20H25N3O2 B2682706 N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379972-70-8](/img/structure/B2682706.png)
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, also known as MPMP, is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory. N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide also has an affinity for dopamine receptors, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Studies have shown that N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been found to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide in lab experiments is that it has a high affinity for acetylcholinesterase and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in various diseases. However, one limitation of using N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide is that it is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. One area of focus could be on developing more potent and selective acetylcholinesterase inhibitors based on the structure of N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. Another area of focus could be on investigating the potential therapeutic uses of N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide in other diseases, such as depression and anxiety. Additionally, more research is needed to fully understand the pharmacological properties of N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves the reaction of 4-methylbenzaldehyde with 2-methylpyridine-4-carboxaldehyde in the presence of sodium borohydride to form the corresponding alcohol, which is then converted to the piperidine derivative using 1,1'-carbonyldiimidazole and N-methylpiperidine.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been the subject of research for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for memory and cognitive function.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-7-18(8-6-15)22-20(24)23-11-3-4-17(13-23)14-25-19-9-10-21-16(2)12-19/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZOJVSJPAHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2682623.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2682624.png)
![2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide](/img/structure/B2682626.png)


![1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride](/img/structure/B2682633.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682635.png)


![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide](/img/structure/B2682640.png)


![5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one](/img/structure/B2682646.png)